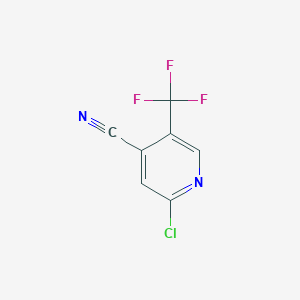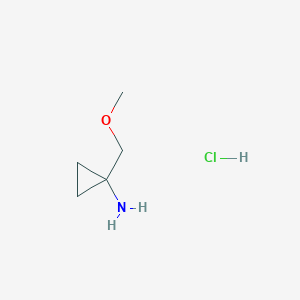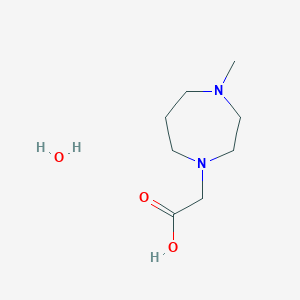
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
Übersicht
Beschreibung
“2-Chloro-5-(trifluoromethyl)pyridine” is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N, a CAS Number of 52334-81-3, a molecular weight of 181.54, and an EC Number of 257-856-5 .
Synthesis Analysis
“2-Chloro-5-(trifluoromethyl)pyridine” may be employed as a model substrate to investigate regioexhaustive functionalization . It is also used as a reactant in the preparation of aminopyridines through amination reactions .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccc(Cl)nc1 . The InChI key for this compound is JFZJMSDDOOAOIV-UHFFFAOYSA-N .Chemical Reactions Analysis
The major use of “2-Chloro-5-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“2-Chloro-5-(trifluoromethyl)pyridine” has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used in crop protection, helping to shield crops from pests. The introduction of Fluazifop-butyl , a derivative, marked the beginning of its use in the agrochemical market .
Pharmaceutical Industry
This compound’s derivatives have found applications in the pharmaceutical industry. Several pharmaceutical products containing the trifluoromethylpyridine moiety have been approved for the market, and many more are undergoing clinical trials. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their biological activities .
Veterinary Medicine
In veterinary medicine, 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile derivatives are utilized. Two veterinary products containing this moiety have received market approval, indicating its significance in this field .
Organic Synthesis
The compound serves as a model substrate for regioexhaustive functionalization in organic synthesis. This process is crucial for creating complex molecules with specific structural arrangements .
Chemical Research
Researchers employ this compound to investigate the effects of chemical substitutions on the interfacial interactions of pyrimidines with various chromatographic stationary phases. This is vital for understanding the behavior of chemicals in different environments .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound is used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .
Preparation of Methiodide Salts
It is also involved in the synthesis of methiodide salts, which are important intermediates in various chemical reactions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPDZBFTNATSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
CAS RN |
1260782-19-1 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)



